3-Iodo-2-phenylimidazo[1,2-a]pyrimidine

Synthetic Chemistry Cross-Coupling Solid-Phase Synthesis

Medicinal chemistry teams requiring efficient diversification of the imidazo[1,2-a]pyrimidine scaffold face reactivity limitations with bromo/chloro analogs. 3-Iodo-2-phenylimidazo[1,2-a]pyrimidine provides the solution: • Superior Suzuki-Miyaura cross-coupling efficiency vs. 3-bromo analog • Direct radioiodination precursor for ¹²³I/¹²⁵I tau imaging agents • 78% yield via sustainable water-mediated iodination protocol Enables high-throughput library synthesis and kinase inhibitor SAR with preserved 2-phenyl binding motif.

Molecular Formula C12H8IN3
Molecular Weight 321.121
CAS No. 1426142-89-3
Cat. No. B2402452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-2-phenylimidazo[1,2-a]pyrimidine
CAS1426142-89-3
Molecular FormulaC12H8IN3
Molecular Weight321.121
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)I
InChIInChI=1S/C12H8IN3/c13-11-10(9-5-2-1-3-6-9)15-12-14-7-4-8-16(11)12/h1-8H
InChIKeyADUADKKEDIHZAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-2-phenylimidazo[1,2-a]pyrimidine: Core Properties and Procurement


3-Iodo-2-phenylimidazo[1,2-a]pyrimidine (CAS 1426142-89-3) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrimidine class, a privileged scaffold in medicinal chemistry recognized for its broad spectrum of pharmacological activities . The compound features a 2-phenyl substituent and a reactive iodine atom at the 3-position of the fused ring system, with a molecular formula of C12H8IN3 and a molecular weight of 321.12 g/mol . It is commercially available as a research chemical with a typical purity of ≥95% , positioning it as a versatile intermediate for structure-activity relationship (SAR) exploration and late-stage functionalization in drug discovery programs.

1 Privileged heterocyclic scaffold for medicinal chemistry SAR exploration and lead optimization studies.
2 Reactive 3-iodo handle supports late-stage cross-coupling diversification under mild catalytic conditions.
3 Research-grade purity profile suitable as a synthetic building block and intermediate for probe development.

Why Generic Imidazo[1,2-a]pyrimidines Cannot Substitute


Generic substitution within the imidazo[1,2-a]pyrimidine family is chemically unsound because the 3-iodo and 2-phenyl substituents are not inert structural features; they are functional determinants of both reactivity and biological profile. The iodine atom serves as a superior leaving group for transition metal-catalyzed cross-coupling reactions, a property not shared by the corresponding 3-bromo or 3-chloro analogs [1], while the 2-phenyl group critically influences target binding, as exemplified by the 2-phenylimidazo[1,2-a]pyrimidine scaffold's demonstrated utility in kinase inhibition and as imaging agents for tau aggregates [2]. Replacing 3-iodo-2-phenylimidazo[1,2-a]pyrimidine with a halogen-devoid or differently substituted analog compromises both downstream synthetic versatility and target engagement outcomes, making compound-specific procurement essential for reproducible research.

This Compound 3-Iodo substituent: reported higher oxidative addition rate in Pd-catalyzed coupling. 2-Phenyl group: engages hydrophobic kinase pockets.
3-Br / 3-Cl Analogs Slower C–Br oxidative addition; C–Cl largely unreactive under comparable conditions. Coupling efficiency may shift library synthesis outcomes.
This Compound Iodine provides a potential radioiodination site for imaging probe research.
3-H / 3-Alkyl Analogs No heavy-atom handle for radiolabeling; imaging probe development pathway may not transfer directly.
Compound-specific procurement supports reproducible cross-coupling results and consistent target-engagement profiles. Differently substituted imidazo[1,2-a]pyrimidines may not transfer directly without validation.

Differentiation Evidence for 3-Iodo-2-phenylimidazo[1,2-a]pyrimidine


Superior C–I Bond Reactivity in Cross-Coupling

The 3-iodo substituent enables efficient Suzuki-Miyaura cross-coupling on solid support, where polymer-bound 3-iodoimidazo[1,2-a]pyrimidine reacts with various boronic acids to functionalize the 3-position [1]. In palladium-catalyzed cross-coupling chemistry, the C–I bond (bond dissociation energy ~53 kcal/mol) undergoes oxidative addition significantly faster than C–Br (~67 kcal/mol) or C–Cl (~81 kcal/mol) bonds, translating to higher yields and milder reaction conditions [2]. This is a class‑level inference: within imidazo[1,2-a]pyrimidines, the iodo derivative consistently outperforms the bromo analog in coupling efficiency, and the chloro derivative is largely unreactive under comparable conditions.

C–I Bond Reactivity
Class-level inference
C–I: ~53 kcal/mol vs C–Br: ~67, C–Cl: ~81 kcal/mol. C–I bond is ~14–28 kcal/mol weaker, enabling faster oxidative addition and higher catalytic turnover in Pd-catalyzed Suzuki-Miyaura coupling.
Supports higher coupling efficiency for library synthesis at the 3-position.
Class-level trend within imidazo[1,2-a]pyrimidines; exact yields depend on substrate and conditions.
Synthetic Chemistry Cross-Coupling Solid-Phase Synthesis

Regioselective Synthesis via Green Iodination

A tunable, water-mediated regioselective allylation/iodination protocol converts 2-phenylimidazo[1,2-a]pyrimidine directly to 3-iodo-2-phenylimidazo[1,2-a]pyrimidine using I₂ and allyl alcohol in water, achieving a 78% isolated yield [1]. This demonstrates that the title compound can be accessed in a single step from the parent heterocycle under mild, environmentally benign conditions. This compares favorably with classical bromination methods for related scaffolds, which often require harsh Lewis acid catalysts or produce mixtures of regioisomers.

Green One-Step Synthesis
Cross-study comparable
78% isolated yield from parent 2-phenylimidazo[1,2-a]pyrimidine. Single-step, water-mediated I₂/allyl alcohol protocol at room temperature.
Reported regioselective route may support scalable procurement and batch consistency.
No regioisomeric purification required; conditions are metal-free.
Synthetic Methodology Regioselective Halogenation Green Chemistry

Tau Imaging Agent Potential with Phenyl Substituent

The 2-phenylimidazo[1,2-a]pyrimidine scaffold is explicitly claimed in patent WO-2014187762-A1 as a core structure for tau aggregate imaging agents suitable for Alzheimer's disease diagnosis [1]. Related derivatives have demonstrated diagnostic utility in detecting tau aggregates in cerebrospinal fluid . While direct comparative imaging data for 3-iodo-2-phenylimidazo[1,2-a]pyrimidine versus non-iodinated or 3-fluoro analogs are not publicly available, the presence of iodine at the 3-position is structurally significant: the heavy atom provides a site for potential radioiodination (e.g., ¹²³I/¹²⁵I) for SPECT imaging or serves as a surrogate for future PET isotope incorporation, capabilities not offered by the 3-H or 3-alkyl analogs.

Tau Imaging Scaffold
Supporting evidence
2-Phenylimidazo[1,2-a]pyrimidine core claimed in patent WO-2014187762-A1 for tau aggregate imaging. 3-Iodo enables potential 123I/125I radiolabeling for SPECT or autoradiography research.
Supports imaging probe research; dual synthetic handle and radiolabeling site.
Quantitative binding data vs. non-iodinated analogs not publicly available. Data to verify.
Neurodegenerative Disease Diagnostic Imaging Tauopathy

Kinase Inhibition via 2-Phenyl Pharmacophore

Crystal structures of imidazo[1,2-a]pyrimidine derivatives bound to the kinase domain of human LCK (PDB: 2ZYB) confirm that the 2-phenyl substituent engages the ATP-binding pocket through hydrophobic and π-stacking interactions [1]. Although the deposited ligand contains a pyrazine core rather than a pyrimidine, the conserved 2-phenylimidazo motif demonstrates a class‑level binding mode critical for kinase selectivity. The 3-iodo group on the title compound provides an additional vector for occupancy of the solvent-exposed region or for further optimization via coupling, whereas the 3-unsubstituted parent compound lacks this diversification handle.

Kinase Binding Mode
Class-level inference
Crystallographic evidence (PDB: 2ZYB): 2-phenyl motif of imidazo[1,2-a]pyrimidine scaffold engages human LCK kinase ATP-binding pocket via hydrophobic and π-stacking interactions.
Reported kinase-binding pharmacophore context; 3-iodo provides a diversification vector.
No direct IC₅₀ comparison for 3-iodo vs 3-H analog available. Binding mode inferred from conserved scaffold crystallography.
Kinase Inhibition Cancer Immunology

Priority Application Scenarios


Parallel Library Synthesis at C3 Position

Medicinal chemistry teams requiring rapid diversification of the imidazo[1,2-a]pyrimidine scaffold should procure this compound as the preferred 3-halo building block. The iodine substituent enables efficient, high-yielding Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids under mild conditions, outperforming the slower-reacting 3-bromo analog and the largely inert 3-chloro analog [1]. Solid-phase protocols have been validated for 3-iodoimidazo[1,2-a]pyrimidine, demonstrating compatibility with automated library synthesis [1].

Radiolabeled Tauopathy Imaging Probe Development

Research groups developing diagnostic agents for Alzheimer's disease and other tauopathies can leverage the 2-phenylimidazo[1,2-a]pyrimidine core, which is patented for tau aggregate imaging [2]. The 3-iodo substituent provides a direct precursor for radioiodination (¹²³I for SPECT or ¹²⁵I for autoradiography), offering a translational path that the parent 3-H compound cannot support. The established synthetic route yielding 78% from 2-phenylimidazo[1,2-a]pyrimidine provides a scalable entry point [3].

Kinase Inhibitor SAR Studies

Crystallographic evidence confirms that the 2-phenyl group engages the ATP-binding pocket of human LCK kinase [4]. For kinase drug discovery programs, 3-iodo-2-phenylimidazo[1,2-a]pyrimidine serves as a dual-purpose intermediate: it retains the critical 2-phenyl kinase-binding motif while the 3-iodo position allows systematic exploration of substituent effects through cross-coupling, enabling efficient mapping of the solvent-exposed region for selectivity optimization.

Green Chemistry Scale-Up Synthesis

Process chemistry groups prioritizing sustainable synthesis should adopt the water-mediated, metal-free iodination protocol that produces 3-iodo-2-phenylimidazo[1,2-a]pyrimidine in 78% yield without organic solvents or transition metal catalysts [3]. This route offers superior atom economy and reduced purification burden compared to classical bromination or chlorination methods, directly translating to lower procurement costs for kilogram-scale research quantities.

Application
Selection Property
Validation Focus
C3 Library Synthesis
Reactive 3-iodo handle for cross-coupling
Suzuki-Miyaura coupling yield and substrate scope
Tauopathy Imaging Probe Research
Iodine radiolabeling site; 2-phenyl tau-binding scaffold
Radiolabeling efficiency and in vitro tau aggregate binding
Kinase Inhibitor SAR Studies
2-Phenyl pharmacophore; C3 diversification vector
Kinase panel selectivity and solvent-exposed region mapping
Green Chemistry Scale-Up
Water-mediated regioselective iodination protocol
Scalability, atom economy, and batch-to-batch reproducibility
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